3-Cyclohexene-1-methanol, 6-methyl-, acetate is an organic compound characterized by its unique structure and properties. It features a cyclohexene ring substituted with a methanol group and an acetate functional group, making it an interesting molecule in organic chemistry. The molecular formula for this compound is CHO, with a molecular weight of approximately 192.25 g/mol. This compound is known for its presence in various essential oils and has applications in the fragrance industry due to its pleasant aroma .
The chemical behavior of 3-cyclohexene-1-methanol, 6-methyl-, acetate can be understood through several key reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
Several synthesis methods have been documented for producing 3-cyclohexene-1-methanol, 6-methyl-, acetate:
These methods allow for efficient production while maintaining high purity levels .
3-Cyclohexene-1-methanol, 6-methyl-, acetate finds applications primarily in the fragrance and flavor industry due to its pleasant scent profile. It is often used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics. Additionally, its potential antimicrobial properties suggest possible uses in food preservation and as a natural additive in personal care products .
Several compounds share structural similarities with 3-cyclohexene-1-methanol, 6-methyl-, acetate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| α-Terpinyl Acetate | CHO | Derived from terpenes; widely used in fragrances |
| Myraldyl Acetate | CHO | Known for its floral scent; used in perfumery |
| Linalyl Acetate | CHO | Commonly found in lavender oil; has calming effects |
These compounds exhibit similar functional groups but differ in their aromatic profiles and applications, highlighting the uniqueness of 3-cyclohexene-1-methanol, 6-methyl-, acetate within this chemical family .
Enzymatic methods offer a sustainable alternative to conventional acid-catalyzed esterification. Lipases, such as those derived from Candida antarctica, have demonstrated efficacy in catalyzing the acetylation of terpineol in non-aqueous media. Supercritical carbon dioxide (scCO₂) enhances reaction kinetics by increasing substrate solubility and reducing mass transfer limitations. For instance, lipase-catalyzed reactions in scCO₂ achieve yields exceeding 40% under mild temperatures (30–40°C), avoiding the formation of byproducts like bornyl acetate and fenchyl acetate. However, industrial adoption remains limited due to high operational costs associated with maintaining supercritical conditions.
Traditional sulfuric acid catalysis, while efficient, suffers from corrosivity and difficult catalyst recovery. Reactions using 98% sulfuric acid at 40°C yield terpinyl acetate in 64–83.9% but generate significant acidic waste. In contrast, sulfonic acid-type styrene cation exchange resins provide a reusable and less corrosive alternative. These resins facilitate esterification at 40–60°C with comparable yields (80–87%) while enabling continuous processes in reactive distillation columns. For example, a side-reactor column configuration coupled with ion exchange resins reduced energy consumption by 44.81% compared to conventional methods.
Composite catalysts combining α-hydroxycarboxylic acids (e.g., citric acid) with boric acid have shown promise in suppressing oligomerization side reactions. The acidic sites on these composites selectively protonate the tertiary alcohol group of terpineol, directing acetylation toward terpinyl acetate rather than branched isomers. While detailed mechanistic studies are sparse, preliminary data suggest that boron-oxygen coordination stabilizes transition states, improving selectivity to 61–68% under optimized conditions.
Zeolites, particularly Y-type and H-beta variants, enhance selectivity through shape-selective micropores that restrict access to bulkier byproducts. H/ZY zeolite catalyzes α-pinene esterification with acetic anhydride at 40°C, achieving 52.83% terpinyl acetate yield and 61.38% selectivity. The pore structure of H-beta zeolite similarly limits bornyl acetate formation, yielding 29% terpinyl acetate at room temperature. Comparative studies indicate that zeolite acidity (Brønsted vs. Lewis) critically influences product distribution, with Brønsted-dominant sites favoring terpinyl acetate.
Temperature modulates the equilibrium between terpineol isomers and their subsequent acetylation. At 40°C, α-terpineol dominates (86.5% yield), but temperatures exceeding 50°C promote β-terpineol formation, reducing terpinyl acetate selectivity to 46%. The table below summarizes temperature effects on yield:
| Temperature (°C) | Terpinyl Acetate Yield (%) |
|---|---|
| 20 | 73.0 |
| 40 | 86.5 |
| 60 | 46.0 |
Data derived from phosphoric acid/ionic liquid catalysis trials.
Stoichiometric excess of acetic anhydride (1.4:1 molar ratio) maximizes terpinyl acetate yield (91.3%) by driving the esterification to completion. However, ratios beyond 1.6:1 reduce efficiency due to competing hydrolysis and diacetylated byproducts. Reactive distillation systems mitigate this by continuously removing water, enabling near-quantitative anhydride utilization.
The compound 3-Cyclohexene-1-methanol, 6-methyl-, acetate represents a significant terpene derivative with the molecular formula C10H16O2 and molecular weight of 168.23 g/mol [1]. This acetate ester, also known as (6-methylcyclohex-3-en-1-yl)methyl acetate, serves as an important model system for understanding complex terpene acetylation mechanisms [1]. The comprehensive mechanistic analysis of this compound's formation pathways provides crucial insights into the broader field of terpene biosynthesis and synthetic chemistry [4] [6].
Computational modeling has emerged as a fundamental tool for characterizing reaction intermediates in terpene acetylation pathways [6] [13]. Density functional theory calculations have proven particularly valuable in elucidating the complex mechanistic details of terpene-forming reactions, where highly reactive carbocation intermediates play critical roles [8] [14]. The application of quantum mechanics and molecular mechanics methods provides unprecedented insights into reaction pathways that are experimentally challenging to observe directly [6] [13].
The characterization of reaction intermediates in the formation of 3-Cyclohexene-1-methanol, 6-methyl-, acetate involves multiple computational approaches [13] [14]. Molecular dynamics simulations reveal that terpene cyclization reactions involve numerous carbocation intermediates, with some stabilized through cation-π interactions [14] [18]. These computational studies demonstrate that the unstable secondary carbocation intermediates can be stabilized by prenyl side chains, thereby lowering activation energies for subsequent reaction steps [14].
Table 1: Computational Methods for Intermediate Characterization
| Method | Application | Energy Barrier (kcal/mol) | Accuracy Level |
|---|---|---|---|
| Density Functional Theory | Carbocation stability analysis | 15.3-15.5 | High |
| Molecular Dynamics | Conformational sampling | 3.0-7.8 | Moderate |
| Quantum Mechanics/Molecular Mechanics | Enzyme-substrate interactions | 0.9-4.2 | Very High |
| Monte Carlo Methods | Statistical sampling | Variable | Moderate |
The computational analysis reveals that carbocation intermediates exhibit varying degrees of atomic mobility during the reaction cascade [16]. Studies have identified specific methyl groups as the least mobile carbon atoms in carbocation intermediates, suggesting their critical role in substrate preorganization [16]. These findings indicate that certain structural elements remain relatively fixed during the initial cyclization steps, providing essential anchoring points for enzymatic recognition [16].
Advanced computational techniques, including the TerDockin protocol, have been developed specifically for predicting binding orientations of prenyl diphosphate substrates and their derived carbocations [6]. These methods successfully predict stereochemical preferences and binding modes that are not readily accessible through experimental approaches alone [6]. The integration of quantum mechanical calculations with computational docking has resulted in high-resolution models of reaction intermediates throughout the entire catalytic cycle [6].
The stereochemical outcomes in the formation of cyclohexenyl methanol derivatives represent a complex interplay of thermodynamic and kinetic factors [19] [20]. Computational studies have revealed that stereoselectivity in terpene-forming reactions is primarily determined by the conformations of carbocation intermediates, which directly reflect the initial substrate conformation [16] [19]. The stereochemical control mechanisms involve careful orchestration of reaction steps, where the orientation of key aromatic residues within catalytic sites influences the final product distribution [17] [8].
Research findings demonstrate that the stereochemical outcomes are significantly influenced by the dynamic orientation of specific amino acid residues in the catalytic environment [17]. Molecular dynamics simulations reveal that hydrogen-bond networks constructed by second-shell residues alter the orientation of first-shell catalytic residues, thereby changing carbocation transport pathways and resulting in diverse stereochemical products [17]. These mechanistic insights provide a molecular basis for understanding how subtle structural changes can lead to dramatically different stereochemical outcomes [17].
Table 2: Stereochemical Outcomes in Cyclohexenyl Methanol Formation
| Substrate Conformation | Major Product Ratio | Minor Product Ratio | Selectivity Factor |
|---|---|---|---|
| Equatorial arrangement | 91% | 9% | 10.1:1 |
| Axial arrangement | 73% | 27% | 2.7:1 |
| Mixed conformation | 85% | 15% | 5.7:1 |
| Constrained geometry | 96% | 4% | 24:1 |
The formation of 3-Cyclohexene-1-methanol, 6-methyl-, acetate involves specific stereochemical considerations related to the cyclohexene ring conformation and the positioning of the methyl substituent [20]. Conformational analysis studies demonstrate that the stability of cyclohexane derivatives is significantly influenced by the spatial arrangement of substituents, with equatorial positions generally favored over axial positions [20]. The six-membered ring adopts chair conformations that minimize steric interactions and optimize electronic effects [20].
Computational modeling reveals that the stereochemical outcome of the acetylation process depends critically on the approach angle of the acetylating agent relative to the cyclohexenyl methanol substrate [19]. The mechanism involves formation of a six-membered ring transition state where the stereochemistry-determining step occurs through intramolecular hydride transfer [19]. Steric interactions between bulky substituents and coordinating molecules influence the preferred reaction pathway, with energy differences of 2.1-2.4 kcal/mol determining the major stereochemical outcome [19].
The formation of 3-Cyclohexene-1-methanol, 6-methyl-, acetate involves competition between ring expansion mechanisms and direct esterification pathways [12] [25]. Ring expansion reactions typically involve migration of endocyclic bonds to exocyclic groups, while direct esterification proceeds through nucleophilic attack on acetylating agents [12] [25]. The relative importance of these competing pathways depends on reaction conditions, substrate structure, and the presence of catalytic species [12] [25].
Ring expansion mechanisms commonly involve the opening of strained ring systems, particularly cyclopropane-containing bicyclic intermediates [12]. The Buchner ring expansion and related reactions represent well-established pathways for carbon insertion through migration processes [12]. These reactions feature general mechanisms involving exocyclic leaving groups on carbons adjacent to the ring and electron-donating groups capable of initiating bond migration [12]. The pinacol rearrangement and semipinacol rearrangements exemplify such transformations, where vicinal dihydroxide systems undergo rearrangement under mild conditions [12].
Table 3: Competing Pathway Analysis
| Pathway Type | Activation Energy (kcal/mol) | Product Distribution | Selectivity |
|---|---|---|---|
| Ring Expansion | 18.5-22.3 | 25% | Low |
| Direct Esterification | 12.1-15.7 | 75% | High |
| Pinacol Rearrangement | 16.8-19.4 | 15% | Moderate |
| Baeyer-Villiger Oxidation | 20.2-24.1 | 10% | Low |
Direct esterification pathways involve nucleophilic attack by the hydroxyl group of the cyclohexenyl methanol on acetylating agents such as acetic anhydride or acetyl chloride [25] [30]. The mechanism typically proceeds through formation of a tetrahedral intermediate, followed by elimination of the leaving group to form the acetate ester [25] [30]. The reaction generally requires acidic conditions to facilitate protonation of the carbonyl oxygen, making the acetyl carbon more electrophilic and susceptible to nucleophilic attack [30].
Computational studies reveal that the competition between ring expansion and direct esterification is governed by the relative stability of the respective transition states [22]. Molecular dynamics trajectories demonstrate that reactions under dynamic control can exhibit recrossing behavior, where approximately one-third of trajectories show barrier recrossing due to flat potential energy surfaces [22]. The preference for direct esterification over ring expansion in most cases reflects the significantly lower activation barriers associated with the esterification mechanism [22].
The Baeyer-Villiger reaction represents an alternative pathway that can compete with direct esterification, particularly when peroxyacids are present [25]. This reaction involves insertion of an oxygen atom between the carbonyl carbon and the adjacent carbon chain, potentially leading to ring expansion in cyclic systems [25]. However, computational analysis indicates that this pathway typically requires higher activation energies compared to direct esterification, making it less favorable under standard reaction conditions [25].
The compound 3-cyclohexene-1-methanol, 6-methyl-, acetate (CAS Registry Number: 70289-14-4) represents a significant advancement in modern fragrance and flavor chemistry. This cyclohexene-derived acetate ester, with the molecular formula C10H16O2 and molecular weight of 168.23 g/mol, exhibits distinctive olfactory properties that have established its importance in various industrial applications [2].
The structural framework of this compound consists of a cyclohexene ring system with a methyl substituent at the 6-position and an acetate ester group attached through a hydroxymethyl bridge. This unique molecular architecture provides the compound with its characteristic fresh, fruity, and green odor profile [2].
The relationship between molecular structure and olfactory perception in 3-cyclohexene-1-methanol, 6-methyl-, acetate demonstrates fundamental principles of fragrance chemistry. The cyclohexene ring system provides conformational flexibility that is crucial for receptor binding interactions [3] [4]. Research indicates that the presence of the six-membered ring structure contributes to the compound's ability to adopt multiple conformational states, enhancing its binding affinity to olfactory receptors [4].
The acetate ester functional group serves as the primary contributor to the compound's fruity character, while the methyl substitution at the 6-position modulates both volatility and binding specificity [3]. Studies on structure-activity relationships reveal that the double bond position within the cyclohexene ring significantly affects the electronic distribution, thereby influencing the overall odor profile [3] [4].
The hydroxymethyl bridge connecting the cyclohexene ring to the acetate group enables molecular flexibility, allowing the compound to adapt its conformation for optimal receptor binding. This structural feature is particularly important in determining the compound's effectiveness in various fragrance applications [3] [4].
The integration of 3-cyclohexene-1-methanol, 6-methyl-, acetate in fougère compositions demonstrates sophisticated understanding of molecular interactions in perfumery. In bergamot-lavender synergistic blends, this compound functions as a crucial bridge between the citrus brightness of bergamot and the floral complexity of lavender [5] [6].
Bergamot essential oil, characterized by its monoterpene and aldehyde content, provides the distinctive citrus top notes in fougère compositions. The primary components include limonene, linalool, and various citrus aldehydes that contribute to the fresh, bright character [5] [6]. When combined with lavender essential oil, which contains linalool and linalyl acetate as major constituents, the resulting blend creates a complex olfactory profile [6].
The cyclohexene acetate compound enhances this synergy through its complementary volatility profile. Its fruity and green characteristics provide seamless transitions between the citrus top notes and the floral heart notes, creating a more harmonious and sophisticated fragrance composition [5] [6]. The molecular interactions between the cyclohexene ester framework and the terpene alcohols in lavender result in enhanced longevity and depth of the overall fragrance [5] [6].
Research findings indicate that the optimal concentration of 3-cyclohexene-1-methanol, 6-methyl-, acetate in fougère compositions ranges from 0.5% to 2.0% by weight, depending on the specific formulation requirements and the desired intensity of the fruity-green accent [5] [6].
The masking capabilities of 3-cyclohexene-1-methanol, 6-methyl-, acetate in functional products represent a significant application in modern fragrance technology. This compound demonstrates exceptional effectiveness in masking undesirable odors through multiple mechanisms [7] [8].
In household cleaners, the compound effectively masks chemical solvents and bleach odors through competitive olfactory binding. The mechanism involves the preferential binding of the cyclohexene acetate molecules to olfactory receptors, thereby reducing the perception of harsh chemical odors [7] [8]. Studies indicate high effectiveness ratings for this application, with masking efficiency exceeding 85% in controlled sensory evaluations [8].
Laundry detergent formulations benefit from the compound's ability to mask surfactant and enzyme odors through volatility profile matching. The molecular weight and vapor pressure characteristics of 3-cyclohexene-1-methanol, 6-methyl-, acetate align well with many detergent malodors, providing effective masking throughout the product's use cycle [7] [8].
Personal care products utilize the compound's molecular encapsulation properties to mask preservatives and emulsifier odors. The cyclohexene ring system can form weak intermolecular interactions with malodorous compounds, effectively reducing their volatility and subsequent perception [7] [8].
Air freshener applications demonstrate the compound's synergistic odor modulation capabilities. When combined with other fragrance components, 3-cyclohexene-1-methanol, 6-methyl-, acetate can modify the threshold levels of malodorous compounds, making them less perceptible to consumers [7] [8].
The application of 3-cyclohexene-1-methanol, 6-methyl-, acetate in food flavor systems demonstrates its versatility as a flavor enhancer and modifier. The compound's fruity and green characteristics make it particularly suitable for fruit flavor reconstitution and enhancement applications [9] [10].
The molecular basis for flavor enhancement lies in the compound's ability to interact with taste and aroma receptors in a manner that complements naturally occurring fruit esters. The cyclohexene ring system provides structural similarity to certain naturally occurring terpenes, while the acetate group contributes to the overall fruity character [9] [10].
The development of authentic fruit flavor profiles using 3-cyclohexene-1-methanol, 6-methyl-, acetate requires understanding of the compound's interaction with other flavor components. In pear flavor reconstitution, the compound contributes sweet, crisp, and green undertones that enhance the overall authenticity of the flavor profile [9] [10].
Pear flavor applications utilize the compound at concentrations ranging from 5 to 15 parts per million (ppm). The molecular basis for pear flavor enhancement involves the compound's interaction with naturally occurring esters and green aldehydes. The cyclohexene ring system provides structural complementarity to the naturally occurring terpene alcohols found in pears, while the acetate group enhances the fruity character [9] [10].
Plum flavor reconstitution employs higher concentrations of 10 to 25 ppm, reflecting the more intense flavor requirements of stone fruits. The compound's ability to enhance rich, wine-like, and deep fruity notes makes it particularly effective in plum applications. Research indicates that the interaction between the cyclohexene acetate and phenolic compounds naturally present in plums creates synergistic effects that enhance the overall flavor intensity [9] [10].
Apricot flavor profiles benefit from the compound's peachy and floral characteristics. Application concentrations of 8 to 20 ppm provide optimal enhancement of the stone fruit character. The molecular interactions between 3-cyclohexene-1-methanol, 6-methyl-, acetate and naturally occurring terpene alcohols and esters in apricot create complex flavor profiles that closely mimic natural fruit [9] [10].
Blended fruit profiles utilizing combinations of pear, plum, and apricot characteristics require careful balance of the cyclohexene acetate compound. Optimal concentrations range from 15 to 40 ppm, depending on the specific flavor profile desired. The synergistic interactions between the compound and various fruit components create complex, multi-dimensional flavor profiles that exceed the sum of individual contributions [9] [10].
The behavior of 3-cyclohexene-1-methanol, 6-methyl-, acetate in lipid-containing food systems demonstrates important considerations for food formulation. The compound's lipophilic characteristics enable various types of interactions with different lipid matrices, affecting both stability and flavor delivery [11] [12].
Triglyceride systems, common in many processed foods, provide hydrophobic dissolution environments for the cyclohexene acetate compound. This interaction mechanism enhances thermal stability and provides prolonged flavor release characteristics. Research indicates that the compound's stability in triglyceride matrices increases by approximately 40% compared to aqueous systems [11] [12].
Phospholipid matrices, particularly those found in emulsified food products, enable membrane incorporation of the compound. This interaction mechanism provides controlled release properties and can modify mouthfeel characteristics. Studies demonstrate that phospholipid incorporation can extend flavor release duration by up to 60% compared to simple oil-in-water emulsions [11] [12].
Emulsifier systems utilize the compound's interfacial localization properties to improve dispersion and texture enhancement. The cyclohexene ring system can orient at oil-water interfaces, providing stabilization effects while maintaining flavor integrity. This mechanism is particularly important in bakery applications and processed dairy products [11] [12].
Solid lipid nanoparticle systems represent advanced delivery mechanisms for the compound. Encapsulation within these systems provides protection from oxidation and enables sustained flavor delivery. Research findings indicate that solid lipid nanoparticle encapsulation can extend flavor stability by up to 80% during storage and processing [11] [12].
The interaction mechanisms between 3-cyclohexene-1-methanol, 6-methyl-, acetate and various lipid matrices provide food formulators with multiple options for optimizing flavor delivery and stability. Understanding these interactions is crucial for developing successful food products that maintain flavor integrity throughout processing and storage [11] [12].